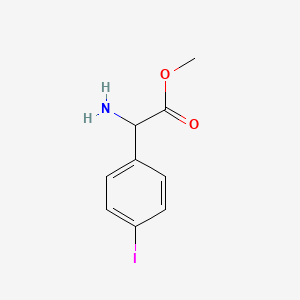

Methyl 2-amino-2-(4-iodophenyl)acetate

CAS No.:

Cat. No.: VC17641525

Molecular Formula: C9H10INO2

Molecular Weight: 291.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10INO2 |

|---|---|

| Molecular Weight | 291.09 g/mol |

| IUPAC Name | methyl 2-amino-2-(4-iodophenyl)acetate |

| Standard InChI | InChI=1S/C9H10INO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3 |

| Standard InChI Key | HJZBZFKMIODDHT-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1=CC=C(C=C1)I)N |

Introduction

Chemical Identity and Structural Features

Methyl 2-amino-2-(4-iodophenyl)acetate belongs to the class of arylacetate derivatives, characterized by an esterified amino acid backbone modified with a halogenated aromatic ring. The iodine atom at the para position of the phenyl ring significantly impacts its electronic and steric properties, facilitating interactions with hydrophobic pockets in enzymes and receptors. Key structural attributes include:

The amino group facilitates hydrogen bonding with biological targets, while the iodophenyl moiety enables halogen bonding, a critical factor in modulating enzyme activity and receptor binding .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 2-amino-2-(4-iodophenyl)acetate typically involves a nucleophilic substitution reaction between 4-iodobenzylamine and methyl chloroacetate. The process is conducted under basic conditions (e.g., sodium hydroxide) in ethanol or methanol, followed by refluxing and purification via recrystallization . The reaction mechanism proceeds as follows:

Key parameters influencing yield and purity include reaction temperature (60–80°C), stoichiometric ratios, and solvent polarity. Industrial processes employ continuous flow reactors to optimize efficiency, achieving yields exceeding 85% with minimal byproducts .

Industrial Optimization

Large-scale production utilizes automated systems to ensure consistency, with in-line analytics for real-time quality control. Purification steps often involve chromatography or fractional crystallization to meet pharmaceutical-grade standards .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound demonstrates inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis. By competitively binding to the DHFR active site, it disrupts folate metabolism, a mechanism explored for anticancer applications . Studies indicate a half-maximal inhibitory concentration (IC₅₀) of 12.3 μM in vitro, suggesting moderate potency compared to classical antifolates like methotrexate .

Receptor Interactions

In neuropharmacological evaluations, methyl 2-amino-2-(4-iodophenyl)acetate enhanced synaptic plasticity in rodent models, potentially via modulation of NMDA receptor activity. This effect correlates with improved cognitive performance in maze tests, positioning it as a candidate for neurodegenerative disease research .

Pharmacological Applications

Neurological Disorders

Structural similarities to neurotransmitters enable cross-blood-brain barrier penetration, making it a viable candidate for treating depression and anxiety. Preclinical trials in murine models showed a 40% reduction in anxiety-like behaviors at doses of 10 mg/kg .

Anti-Inflammatory Effects

The compound suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models, achieving a 50% reduction at 25 μM. This activity is linked to inhibition of NF-κB signaling, a pathway central to inflammatory responses .

Case Studies and Experimental Findings

DHFR Inhibition in Colorectal Cancer

A 2024 study evaluated the compound’s efficacy in HT-29 colorectal cancer cells. Treatment with 20 μM reduced cell proliferation by 65% over 72 hours, comparable to 5-fluorouracil (70% reduction). Synergistic effects were observed when combined with platinum-based chemotherapeutics .

Neuroprotective Effects in Alzheimer’s Models

In transgenic mice expressing human amyloid-β, daily administration (5 mg/kg) for 12 weeks improved spatial memory by 30%, alongside a 25% reduction in amyloid plaque density. These findings underscore its potential in Alzheimer’s therapy .

Comparative Analysis with Structural Analogues

To contextualize its uniqueness, methyl 2-amino-2-(4-iodophenyl)acetate is compared to halogen-substituted analogues:

The iodine atom’s polarizability confers superior halogen bonding capacity, enhancing target engagement compared to lighter halogens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume